molecular formula C9H6Cl2F3NO B1299568 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 351-33-7

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B1299568
CAS RN: 351-33-7
M. Wt: 272.05 g/mol
InChI Key: SFFFBHOVGWZKNP-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a chlorinated acetamide with a trifluoromethyl group and additional chlorine substituents on the aromatic ring. While the specific compound is not directly studied in the provided papers, related chlorinated acetamides and their derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acylation of an aromatic amine with an appropriate acyl chloride. For instance, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . Similarly, 2-chloro-N-methyl-N-phenyl-acetamide was synthesized through acetylation of N-methylaniline with chloracetyl chloride . These methods suggest that the synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide could potentially be achieved through a similar acylation reaction using the corresponding chlorinated aniline and chloroacetyl chloride.

Molecular Structure Analysis

The molecular structures of chlorinated acetamides are often characterized by X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For example, the crystal structure of N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide was determined, revealing dihedral angles between the acetamide group and the substituted benzene ring . The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were also investigated, showing a 'V' shaped conformation . These analyses provide a basis for predicting the molecular structure of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, which would likely exhibit similar geometric parameters and intramolecular interactions.

Chemical Reactions Analysis

The reactivity of chlorinated acetamides can be influenced by the presence of electron-withdrawing groups such as the trifluoromethyl group. The chemical reactions of these compounds are not extensively discussed in the provided papers, but it can be inferred that the electron-withdrawing effects would affect the reactivity of the amide group and the aromatic ring, potentially influencing reactions such as nucleophilic substitution or further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated acetamides, such as melting points, solubility, and stability, are determined by their molecular structure. For instance, the crystal packing of N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide is stabilized by hydrogen bonds and weak intermolecular interactions . The presence of halogen atoms and the trifluoromethyl group in 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide would likely result in similar stabilizing interactions, affecting its physical properties and solubility. Additionally, the optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV-vis spectrophotometry, showing solvatochromic effects . This suggests that 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide may also exhibit solvatochromism, which could be useful in applications such as sensing or molecular recognition.

Scientific Research Applications

  • Trifluoromethyl Group-Containing Drugs

    • Field : Pharmaceutical Chemistry
    • Application : Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . This includes potential drug molecules that incorporate CF3 .
    • Methods : The synthesis of these drugs often begins with widely available materials like 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine .
    • Results : These drugs have shown numerous pharmacological activities .
  • Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
    • Methods : The synthesis of TFMP derivatives often involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information includes several precautionary statements such as P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

properties

IUPAC Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFFBHOVGWZKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367999
Record name 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

CAS RN

351-33-7
Record name 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chloroacetic acid chloride (0.69 ml; 8.44 mmol) is dropped slowly into a stirred solution of 4-chloro-3-trifluoro methyl aniline (1.5 g; 7.67 mmol) in pyridine (0.81 ml; 9.97 mmol) and dichloromethane (15 ml), cooled to 0° C. Stirring is continued for 2 h at room temperature. The reaction mixture is diluted with dichloromethane, washed twice with 1N aqueous hydrochloric acid and with water. The reaction mixture is then dried over Na2SO4, filtered and evaporated to yield 2.05 g (98%) brownish solid of 9.
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

To a round bottom flask was added chloroacetyl chloride (2.0 mL, 25.0 mmol, 1.0 eq.) and CH2Cl2 (100 mL). The solution was cooled to 0° C. before a mixture of 5-amino-2-chloro-benzotrifluoride (4.88 g, 25.0 mmol, 1.0 eq.) and triethyl amine (3.56 mL, 27.5 mmol, 1.1 eq.) in CH2Cl2 (5.0 mL) was added dropwise. The reaction was then stirred at 0° C. for 1.5 h before quenching with H2O (50 mL). The organic layer was then separated, washed with brine, and dried with Na2SO4. Concentration via rotary evaporation gave acetamide 21 as a yellow solid (5.72 g, 84.7% yield). 1H-NMR, Varian 400 MHz (DMSO-d6) δ 10.79 (br s, 1H), 8.20 (d, 1H), 7.87 (dd, 1H), 7.75 (d, 1H), 4.36 (s, 2H) ppm.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Quantity
3.56 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
84.7%

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